3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of 2-fluoro-4-methylaniline and 3-chloropropanol in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorinated aromatic ring can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler analog without the fluorinated aromatic ring.
2-Fluoro-4-methylaniline: Lacks the hydroxyl and propanol groups but shares the fluorinated aromatic structure
Uniqueness
3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorinated aromatic ring enhances its stability and binding properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-1-(2-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
VRIUVUFFOBXTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCN)O)F |
Origin of Product |
United States |
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